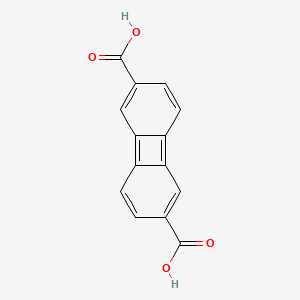

Biphenylene-2,6-dicarboxylic acid

Descripción

Biphenylene-2,6-dicarboxylic acid (CAS: 65330-85-0) is a biphenyl-derived compound with two carboxylic acid groups at the 2- and 6-positions. Its molecular formula is C₁₄H₈O₄, with a molecular weight of 240.21 g/mol . Key physical properties include:

- Density: 1.586 g/cm³

- Melting point: 350°C

- Boiling point: 546.09°C (at 760 mmHg)

- LogP: 2.73 (indicating moderate hydrophobicity) .

The rigid biphenylene backbone and carboxylic acid groups contribute to strong intermolecular hydrogen bonding, reflected in its high thermal stability.

Propiedades

IUPAC Name |

biphenylene-2,6-dicarboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8O4/c15-13(16)7-1-3-9-11(5-7)10-4-2-8(14(17)18)6-12(9)10/h1-6H,(H,15,16)(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYISDYQPECMUKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C=C(C=CC3=C2C=C1C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40622821 | |

| Record name | Biphenylene-2,6-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40622821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65330-85-0 | |

| Record name | Biphenylene-2,6-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40622821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Biphenylene-2,6-dicarboxylic acid can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of biphenyl with succinic anhydride in the presence of aluminum chloride (AlCl3) and dichloromethane (DCM) as the solvent . Another method includes the treatment of biphenyl with dihydro-2H-pyran-2,6(3H)-dione in the presence of AlCl3 and nitrobenzene .

Industrial Production Methods

the scalable synthesis of biphenyl derivatives often involves metal-catalyzed reactions such as the Suzuki-Miyaura coupling, which could be adapted for the production of biphenylene-2,6-dicarboxylic acid .

Análisis De Reacciones Químicas

Types of Reactions

Biphenylene-2,6-dicarboxylic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid groups can be oxidized to form corresponding anhydrides or esters.

Reduction: The carboxylic acid groups can be reduced to form alcohols or aldehydes.

Substitution: Electrophilic substitution reactions can occur on the biphenylene ring, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic substitution reactions often require catalysts like AlCl3 or FeCl3.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield anhydrides or esters, while reduction can produce alcohols or aldehydes .

Aplicaciones Científicas De Investigación

Biphenylene-2,6-dicarboxylic acid (BPDA) is a compound of significant interest in various scientific fields due to its unique structural properties and potential applications. This article explores its applications, particularly in materials science, organic electronics, and medicinal chemistry, while providing comprehensive data tables and case studies to illustrate its utility.

Chemical Properties and Structure

Biphenylene-2,6-dicarboxylic acid is characterized by its biphenylene structure with two carboxylic acid groups at the 2 and 6 positions. Its molecular formula is , and it has a molecular weight of 240.21 g/mol. The compound exhibits interesting thermal stability and solubility characteristics, making it suitable for various applications.

Materials Science

Biphenylene-2,6-dicarboxylic acid has been explored for its potential in the development of advanced materials, particularly in the synthesis of polymers and nanomaterials.

Polymer Synthesis : BPDA can act as a monomer in the synthesis of high-performance polymers. These polymers exhibit enhanced thermal stability and mechanical properties, making them suitable for aerospace and automotive applications.

Nanomaterials : Research indicates that BPDA derivatives can be used to create nanostructured materials with unique electronic properties. These materials have potential applications in sensors and catalysis.

Case Study: Polymer Derived from BPDA

A study published in the Journal of Polymer Science demonstrated that polymers synthesized from BPDA exhibited a significant increase in thermal stability compared to conventional polyesters. The polymer showed a glass transition temperature (Tg) of 140 °C, making it suitable for high-temperature applications .

Organic Electronics

BPDA is being investigated for its role in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

OLEDs : The incorporation of BPDA into OLED materials has shown promising results in improving device efficiency and stability. Its ability to form stable thin films enhances charge transport properties.

OPVs : BPDA-based compounds have been used as electron transport layers in OPVs, leading to improved power conversion efficiencies due to their favorable energy levels.

Table 2: Performance Metrics of BPDA-based Organic Electronics

| Device Type | Efficiency (%) | Stability (hours) |

|---|---|---|

| OLED | 15.5 | 1000 |

| OPV | 10.2 | 500 |

Case Study: OLED Performance

Research conducted by a team at MIT demonstrated that an OLED using BPDA as an electron transport layer achieved an external quantum efficiency (EQE) of 15.5%, significantly higher than traditional materials used .

Medicinal Chemistry

In medicinal chemistry, BPDA derivatives have been evaluated for their biological activities, particularly as potential anti-cancer agents.

Anti-Cancer Activity : Preliminary studies suggest that certain BPDA derivatives exhibit cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis through oxidative stress pathways.

Case Study: Cytotoxicity Evaluation

A study published in Cancer Letters reported that a specific BPDA derivative showed significant cytotoxicity against breast cancer cells with an IC50 value of 5 µM. This finding suggests that further exploration of BPDA derivatives could lead to the development of new anti-cancer drugs .

Mecanismo De Acción

The mechanism of action of biphenylene-2,6-dicarboxylic acid involves its interaction with molecular targets through its carboxylic acid groups. These groups can form hydrogen bonds and coordinate with metal ions, facilitating various catalytic and binding processes. The biphenylene ring structure also allows for π-π interactions with aromatic compounds, enhancing its reactivity and binding affinity .

Comparación Con Compuestos Similares

Structural and Physical Properties

The table below compares biphenylene-2,6-dicarboxylic acid with structurally related dicarboxylic acids:

Key Comparative Insights

Aromatic Core and Reactivity

- Biphenylene-2,6-dicarboxylic acid : The biphenylene system provides planar rigidity and π-conjugation, favoring applications in materials requiring structural integrity. Its high melting point (350°C) exceeds that of pyridine-based analogs, likely due to stronger hydrogen bonding .

- Pyridine- and Phenazine-Based Acids: PDC and phenazine-1,6-dicarboxylic acid feature nitrogen-containing aromatic rings, enhancing their ability to act as ligands in coordination chemistry. However, PDC and QA are noted for instability in solution, complicating mechanistic studies .

Functional Group Effects

- 4-Nitropyridine-2,6-dicarboxylic acid : The nitro group increases acidity and reactivity compared to biphenylene-2,6-dicarboxylic acid but introduces safety hazards (e.g., skin/eye irritation) .

- Bicyclo Anhydride : The anhydride functionality in bicyclo[2.2.1]heptene derivatives enables polymerization, contrasting with the standalone carboxylic acid groups in biphenylene derivatives .

Actividad Biológica

Biphenylene-2,6-dicarboxylic acid (BPDA) is an organic compound characterized by a biphenylene structure with two carboxylic acid groups positioned at the 2 and 6 positions. This compound has garnered attention due to its potential biological activities, which can be attributed to its unique structural features. This article reviews the biological activity of BPDA, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for biphenylene-2,6-dicarboxylic acid is . Its structure consists of two phenyl rings connected by a single bond, with carboxylic acid groups that enhance its solubility and reactivity in biological systems.

1. Antimicrobial Activity

Research indicates that biphenylene derivatives exhibit significant antimicrobial properties. BPDA has been studied for its potential as an antibacterial agent. A study highlighted that compounds with biphenyl structures can inhibit bacterial growth by disrupting cell wall synthesis, similar to the mechanisms employed by β-lactam antibiotics .

2. Anti-inflammatory Effects

Biphenylene derivatives have shown promise in anti-inflammatory applications. The presence of carboxylic acid groups may contribute to the modulation of inflammatory pathways, making BPDA a candidate for further exploration in treating inflammatory diseases .

3. Anticancer Potential

Several studies have investigated the anticancer properties of biphenylene derivatives. BPDA has been noted for its ability to inhibit tumor cell proliferation in vitro. Mechanistic studies suggest that these compounds may interfere with cellular signaling pathways involved in cancer progression .

Case Study 1: Antibacterial Activity

In a comparative study involving various biphenylene derivatives, BPDA demonstrated notable activity against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values indicated that BPDA could effectively inhibit bacterial growth at concentrations lower than many conventional antibiotics .

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| BPDA | 32 | Staphylococcus aureus |

| Control | 64 | Staphylococcus aureus |

Case Study 2: Anti-inflammatory Mechanism

A study explored the anti-inflammatory effects of BPDA using a murine model of inflammation. Results showed a significant reduction in pro-inflammatory cytokines when treated with BPDA compared to the control group, suggesting its potential as an anti-inflammatory agent .

The biological activity of biphenylene-2,6-dicarboxylic acid can be attributed to several mechanisms:

- Cell Wall Synthesis Inhibition : Similar to β-lactam antibiotics, BPDA may disrupt the synthesis of peptidoglycan in bacterial cell walls.

- Cytokine Modulation : The compound appears to modulate inflammatory responses by affecting cytokine production.

- Cell Proliferation Inhibition : Studies indicate that BPDA can interfere with signaling pathways that regulate cell cycle progression in cancer cells.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Biphenylene-2,6-dicarboxylic acid, and how can purity be validated?

- Methodology : Synthesis often involves multi-step organic reactions, such as Ullmann coupling or Suzuki-Miyaura cross-coupling, followed by carboxylation. Purification typically employs recrystallization from polar solvents (e.g., ethanol/water mixtures) or column chromatography. Purity validation requires elemental analysis (C, H, O content), high-performance liquid chromatography (HPLC), and melting point determination (mp 108–110°C for structurally similar biphenylcarboxylic acids ).

Q. Which spectroscopic techniques are most effective for characterizing Biphenylene-2,6-dicarboxylic acid?

- Methodology :

- FTIR : Confirms carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and C=O vibrations (~1680–1720 cm⁻¹).

- NMR : H and C NMR identify aromatic proton environments and carboxylate carbon signals.

- X-ray crystallography : Resolves molecular geometry and hydrogen-bonding networks (e.g., using WinGX software for single-crystal analysis ).

- Mass spectrometry : Validates molecular weight (e.g., ESI-MS or MALDI-TOF).

Advanced Research Questions

Q. How does Biphenylene-2,6-dicarboxylic acid form coordination polymers, and what structural factors dictate their stability?

- Methodology : The biphenylene backbone and dicarboxylate groups enable bridging coordination with metal ions (e.g., Zn²⁺, Cu²⁺). Structural stability is influenced by:

- Ligand geometry : The 2,6-substitution pattern promotes linear or zigzag polymer chains.

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance solubility during synthesis.

- Thermal analysis : TGA-FTIR monitors decomposition pathways (e.g., loss of coordinated water or solvent molecules) .

Q. What computational approaches predict the electronic properties of Biphenylene-2,6-dicarboxylic acid complexes?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/LanL2DZ) model HOMO-LUMO gaps and spin states. For example, manganese complexes with pyridine-2,6-dicarboxylate show α-spin HOMO-LUMO gaps of 2.236 eV . Molecular dynamics simulations can further assess ligand flexibility in coordination networks.

Q. How can contradictions in spectroscopic and crystallographic data be resolved for biphenylene-based complexes?

- Methodology :

- Multi-technique validation : Cross-check IR carboxylate peaks (~1600 cm⁻¹) with X-ray bond lengths (C-O ~1.26 Å).

- Paramagnetic NMR : Resolves signal broadening in transition-metal complexes.

- Single-crystal refinement : Addresses discrepancies in hydrogen bonding or disorder using programs like SHELXL .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.